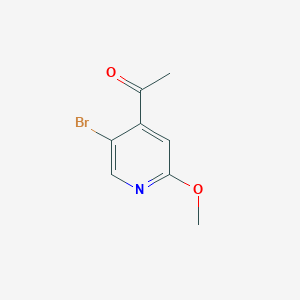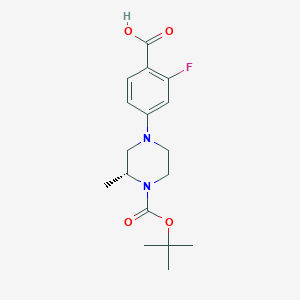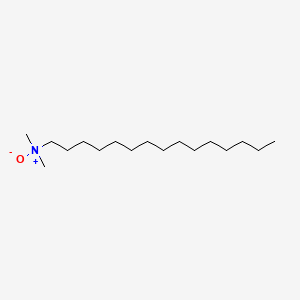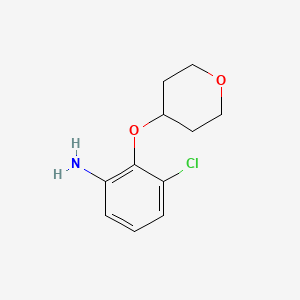![molecular formula C6H8N2O B12085084 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one is a nitrogen-containing heterocyclic compound. This compound features a fused ring system combining a pyrrole and a pyrazole ring, making it an interesting subject for various chemical and biological studies. Its unique structure lends itself to a variety of applications in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of a pyrrole derivative with a hydrazine compound, followed by cyclization under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the output.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or ketone derivatives, while reduction results in the formation of amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one exerts its effects varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit the activity of a particular enzyme, thereby reducing inflammation or preventing cancer cell proliferation .
Comparación Con Compuestos Similares
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one can be compared with other similar nitrogen-containing heterocycles:
Pyrrolopyrazine: Another fused ring system with similar biological activities but different structural features.
Pyrrolopyridine: Known for its use in pharmaceuticals, this compound has a different nitrogen arrangement.
Indole: A widely studied compound with significant biological activity, but with a different ring structure.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which make it particularly useful in certain applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
1,4,5,6-tetrahydropyrrolo[1,2-b]pyrazol-2-one |
InChI |
InChI=1S/C6H8N2O/c9-6-4-5-2-1-3-8(5)7-6/h4H,1-3H2,(H,7,9) |
Clave InChI |
GLQKDRCOQJDVTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=O)NN2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)


![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
